molecular formula C8H16O2 B11945138 (S)-6-Methylhept-5-ene-1,2-diol

(S)-6-Methylhept-5-ene-1,2-diol

Cat. No.: B11945138
M. Wt: 144.21 g/mol
InChI Key: RRSVNXZHFCGASC-QMMMGPOBSA-N
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Description

(S)-6-Methylhept-5-ene-1,2-diol is an organic compound with the molecular formula C8H16O2. It is a chiral molecule, meaning it has a non-superimposable mirror image. This compound is characterized by the presence of a hydroxyl group (-OH) attached to the first and second carbon atoms of a heptene chain, with a methyl group (-CH3) on the sixth carbon. The (S) configuration indicates the specific spatial arrangement of the atoms around the chiral center.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-6-Methylhept-5-ene-1,2-diol can be achieved through several methods. One common approach involves the asymmetric reduction of the corresponding ketone precursor using chiral catalysts. For instance, the reduction of 6-methylhept-5-en-2-one with a chiral borane reagent can yield the desired diol with high enantiomeric purity.

Another method involves the Sharpless asymmetric dihydroxylation of 6-methylhept-5-ene. This reaction uses osmium tetroxide (OsO4) in the presence of a chiral ligand, such as dihydroquinidine p-chlorobenzoate, to selectively add hydroxyl groups to the double bond, resulting in the formation of this compound.

Industrial Production Methods

On an industrial scale, the production of this compound may involve the use of biocatalysts. Enzymatic reduction of the corresponding ketone using alcohol dehydrogenases (ADH) or ketoreductases (KRED) can provide an efficient and environmentally friendly route to the diol. These enzymes offer high selectivity and can be used under mild reaction conditions, making them suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions

(S)-6-Methylhept-5-ene-1,2-diol can undergo various chemical reactions, including:

    Oxidation: The primary hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid using reagents such as pyridinium chlorochromate (PCC) or potassium permanganate (KMnO4).

    Reduction: The diol can be reduced to the corresponding alkane using hydrogenation catalysts like palladium on carbon (Pd/C).

    Substitution: The hydroxyl groups can be substituted with other functional groups through reactions with reagents like thionyl chloride (SOCl2) to form chlorides or with tosyl chloride (TsCl) to form tosylates.

Common Reagents and Conditions

    Oxidation: PCC, KMnO4, or Jones reagent (CrO3 in H2SO4).

    Reduction: Pd/C, lithium aluminum hydride (LiAlH4), or sodium borohydride (NaBH4).

    Substitution: SOCl2, TsCl, or phosphorus tribromide (PBr3).

Major Products Formed

    Oxidation: 6-Methylhept-5-en-2-one, 6-Methylhept-5-enoic acid.

    Reduction: 6-Methylheptane.

    Substitution: 6-Methylhept-5-en-1,2-dichloride, 6-Methylhept-5-en-1,2-ditosylate.

Scientific Research Applications

(S)-6-Methylhept-5-ene-1,2-diol has several applications in scientific research:

    Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: The compound can be used in the study of enzyme-catalyzed reactions and as a substrate for biocatalysis research.

    Medicine: It serves as an intermediate in the synthesis of bioactive compounds with potential therapeutic applications.

    Industry: The diol is used in the production of specialty chemicals, fragrances, and flavoring agents.

Mechanism of Action

The mechanism of action of (S)-6-Methylhept-5-ene-1,2-diol depends on its specific application. In biocatalysis, the compound interacts with enzyme active sites, where it undergoes stereospecific transformations. The hydroxyl groups can form hydrogen bonds with amino acid residues in the enzyme, facilitating the catalytic process. In chemical reactions, the diol can act as a nucleophile or electrophile, depending on the reaction conditions and reagents used.

Comparison with Similar Compounds

Similar Compounds

    ®-6-Methylhept-5-ene-1,2-diol: The enantiomer of the (S) compound, with opposite spatial arrangement around the chiral center.

    6-Methylhept-5-ene-1,2-diol: The racemic mixture containing both (S) and ® enantiomers.

    6-Methylhept-5-ene-1-ol: A similar compound with only one hydroxyl group.

Uniqueness

(S)-6-Methylhept-5-ene-1,2-diol is unique due to its specific chiral configuration, which imparts distinct chemical and biological properties. Its enantiomeric purity is crucial for applications in asymmetric synthesis and biocatalysis, where the stereochemistry of the product is important.

Properties

Molecular Formula

C8H16O2

Molecular Weight

144.21 g/mol

IUPAC Name

(2S)-6-methylhept-5-ene-1,2-diol

InChI

InChI=1S/C8H16O2/c1-7(2)4-3-5-8(10)6-9/h4,8-10H,3,5-6H2,1-2H3/t8-/m0/s1

InChI Key

RRSVNXZHFCGASC-QMMMGPOBSA-N

Isomeric SMILES

CC(=CCC[C@@H](CO)O)C

Canonical SMILES

CC(=CCCC(CO)O)C

Origin of Product

United States

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